molecular formula C8H16O2 B12779571 trans-2-Isobutyl-4-methyl-1,3-dioxolane CAS No. 26563-71-3

trans-2-Isobutyl-4-methyl-1,3-dioxolane

Cat. No.: B12779571
CAS No.: 26563-71-3
M. Wt: 144.21 g/mol
InChI Key: PDVLTWPJDBXATJ-HTQZYQBOSA-N
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Description

trans-2-Isobutyl-4-methyl-1,3-dioxolane (CAS: 67879-60-1) is a cyclic acetal belonging to the 1,3-dioxolane class, characterized by a five-membered ring containing two oxygen atoms at positions 1 and 2. Its structure features an isobutyl group at position 2 and a methyl group at position 4 (cis/trans diastereomers) . This compound is synthesized via acetalization of iso-valeraldehyde with propylene glycol, yielding a mixture of cis and trans isomers . It is primarily used in flavor and fragrance industries due to its mild, fruity, and green odor profile . Limited research exists on its specific properties, but its structural analogs provide insights into its behavior .

Properties

CAS No.

26563-71-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2R,4R)-4-methyl-2-(2-methylpropyl)-1,3-dioxolane

InChI

InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1

InChI Key

PDVLTWPJDBXATJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](O1)CC(C)C

Canonical SMILES

CC1COC(O1)CC(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Acetalization

The most common and industrially relevant method for preparing trans-2-Isobutyl-4-methyl-1,3-dioxolane is the acid-catalyzed condensation of isobutyraldehyde with 1,2-propylene glycol. This reaction proceeds via nucleophilic attack of the diol on the aldehyde carbonyl, followed by ring closure to form the dioxolane ring.

  • Reactants: Isobutyraldehyde and 1,2-propylene glycol
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or solid acid catalysts
  • Solvent: Often performed neat or in organic solvents like dichloromethane or xylene
  • Temperature: Typically 25–95 °C depending on catalyst and scale
  • Reaction Time: 3–6 hours for batch processes; continuous processes may vary
  • Purification: Column chromatography, crystallization, or vacuum distillation to achieve high purity

Industrial Scale Optimization

Industrial production optimizes reaction parameters to maximize yield and purity while minimizing by-products. Continuous distillation is often employed to separate the product from unreacted starting materials and side products. Solid acid or base catalysts may be used to improve catalyst recovery and reduce waste.

Detailed Preparation Protocol Example

Parameter Conditions
Reactants Isobutyraldehyde + 1,2-propylene glycol
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid) 0.5–2 mol%
Solvent Dichloromethane or xylene (optional)
Temperature 25–95 °C
Reaction Time 3–6 hours
Molar Ratio Aldehyde:Diol = 1:1 or slight excess diol
Purification Vacuum distillation or column chromatography
Typical Yield 85–99%
Product Purity >99.5% after purification

Alternative Preparation Method: Solid Base Catalysis with Formaldehyde and Propylene Glycol

A related preparation method for 4-methyl-1,3-dioxolane (a close structural analog) involves the reaction of formaldehyde with 1,2-propylene glycol using a solid base catalyst such as magnesium oxide. This method is notable for its high purity and environmental friendliness and may be adapted for substituted dioxolanes like this compound with appropriate aldehydes.

Key Steps:

  • Reactor Setup: Add organic solvent (e.g., xylene, boiling point >120 °C), formaldehyde (37% aqueous solution or paraformaldehyde), and solid base catalyst (magnesium oxide or hydrotalcite).
  • Heating: Heat mixture to ~60 °C.
  • Addition: Dropwise addition of 1,2-propylene glycol over 2–3 hours, maintaining temperature at 65–95 °C.
  • Separation: After reaction completion, separate aqueous and organic layers.
  • Dehydration: Use calcium oxide and molecular sieves to remove residual water.
  • Polymerization Inhibition: Add polymerization inhibitors to prevent side reactions.
  • Purification: Vacuum distillation under reduced pressure (-0.08 to -0.1 MPa) to obtain high-purity product (>99.5%).

This method offers advantages such as fewer by-products, easier purification, and suitability for industrial scale-up.

Reaction Mechanism Insights and Optimization

  • The acetalization proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by the diol, and ring closure.
  • Control of water removal during reaction shifts equilibrium toward product formation.
  • Use of molecular sieves or drying agents enhances yield.
  • Reaction temperature and catalyst loading are critical for stereoselectivity and minimizing side reactions.
  • Post-reaction purification by vacuum distillation or chromatography ensures removal of unreacted materials and by-products.

Summary Table of Preparation Methods

Method Reactants Catalyst Type Solvent Temp. (°C) Reaction Time Yield (%) Purity (%) Notes
Acid-catalyzed acetalization Isobutyraldehyde + propylene glycol Acid catalyst (p-TsOH, H2SO4) DCM, xylene, or neat 25–95 3–6 hours 85–99 >99.5 Common industrial method
Solid base catalysis (analog) Formaldehyde + propylene glycol Solid base (MgO, hydrotalcite) Xylene or similar 60–95 2–3 hours (addition) High >99.5 Environmentally friendly, fewer by-products

Chemical Reactions Analysis

Types of Reactions: trans-2-Isobutyl-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Isomers and Alkyl-Substituted Analogs

2-Isopropyl-4-methyl-1,3-dioxolane
  • Structure : Positional isomer with an isopropyl group at position 2 instead of isobutyl.
  • Properties : Similar molecular weight (C₇H₁₄O₂) but differing steric effects due to branched substituents. Used as a flavor additive (e.g., isobutyraldehyde propylene glycol acetal) .
2-Ethyl-4-methyl-1,3-dioxolane
  • Structure : Ethyl group at position 2 and methyl at position 3.
  • Properties : Lower molecular weight (C₆H₁₂O₂) and higher volatility, as evidenced by its elution order in gas chromatography (GC) .
  • Application : Detected in electrolyte degradation studies, indicating stability under electrochemical conditions .
4-Methyl-2-pentyl-1,3-dioxolane
  • Structure : A longer pentyl chain at position 2.
  • Properties: Higher molecular weight (C₉H₁₈O₂) results in lower volatility and a pronounced fruity, pear-like odor .
  • Comparison : The linear pentyl group enhances hydrophobicity compared to the branched isobutyl group in the target compound.

Aromatic and Fluorinated Derivatives

4-Methyl-2-phenyl-1,3-dioxolane
  • Structure : Aromatic phenyl group at position 2.
  • Properties : Enhanced stability due to π-electron conjugation; detected as a major component in apricot kernel extracts .
  • Comparison : The phenyl group increases rigidity and UV stability compared to aliphatic substituents in trans-2-isobutyl-4-methyl-1,3-dioxolane.
Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)
  • Structure : Fluorinated copolymer with a methyl group at position 4.
  • Properties : Exceptional gas permeability and thermal stability (>200°C glass transition temperature) due to fluorine’s electronegativity and low polarizability .
  • Comparison : Fluorination drastically alters applications (e.g., membranes vs. flavor compounds), highlighting substituent-driven property changes .

Reactivity and Stability

Hydrolysis Studies
  • 2-Methyl-1,3-dioxolane : Undergoes A-1 mechanism hydrolysis with water, showing solvent effects similar to 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) despite structural differences .
  • Relevance : this compound’s branched substituents may hinder hydrolysis compared to simpler analogs like 2-ethyl derivatives .
Thermodynamic Stability
  • Group Contribution Analysis : Branched substituents (e.g., 2-Me-2-iPr-1,3-dioxolane) increase enthalpy of formation due to steric strain, with deviations up to 2.50 kJ/mol from linear analogs .
  • Implication : The isobutyl group in the target compound likely contributes to higher thermodynamic stability than less-branched derivatives .

Biological Activity

trans-2-Isobutyl-4-methyl-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, presenting findings from various studies, including its antibacterial and antifungal properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by a dioxolane ring structure that can undergo various chemical reactions. Its synthesis often involves the reaction of salicylaldehyde with diols, leading to derivatives that exhibit significant biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antibacterial and antifungal properties.

Antibacterial Activity

A study published in Molecules reported that various synthesized 1,3-dioxolanes, including derivatives of this compound, were tested against a range of bacteria. The results indicated:

  • Gram-positive Bacteria : The compound demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
  • Gram-negative Bacteria : It also exhibited activity against Pseudomonas aeruginosa and Escherichia coli.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Enterococcus faecalis1000 - 2000
Pseudomonas aeruginosa1250 - 2500
Escherichia coli2000 - 4000

Antifungal Activity

In addition to its antibacterial properties, this compound has shown notable antifungal activity. The same study indicated that it was effective against Candida albicans, a common yeast pathogen. The compound's effectiveness was attributed to its ability to disrupt fungal cell membranes.

Case Studies and Research Findings

Several research studies have highlighted the potential applications of this compound in medicine and industry:

  • Antimicrobial Applications : A study focused on the synthesis of new dioxolane derivatives revealed that modifications to the dioxolane structure could enhance antimicrobial efficacy. This suggests that this compound could be a lead compound for developing new antibiotics.
  • Flavoring Agent : Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. Its interaction with olfactory receptors indicates potential applications in sensory science.
  • Therapeutic Potential : Research is ongoing to explore its effects on various biological pathways. Initial findings suggest that it may influence inflammatory responses and could be investigated for anti-inflammatory properties.

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